Structural Differentiation: Reactive Epoxide Moiety Versus Non-Epoxide Acebutolol Impurities
The presence of a terminal epoxide (oxirane) ring in CAS 28197-66-2 constitutes a critical structural alert for potential genotoxicity, a feature not shared by the principal metabolite Acebutolol EP Impurity B (Diacetolol, CAS 22568-64-5) or Impurity C (N-(3-Acetyl-4-hydroxyphenyl)butanamide, CAS 40188-45-2) . The epoxide's high reactivity enables covalent adduct formation with nucleophilic biomolecules, necessitating a different risk assessment and analytical control strategy [1].
| Evidence Dimension | Presence of Electrophilic Epoxide (Genotoxicity Alert) |
|---|---|
| Target Compound Data | Present (oxiran-2-ylmethoxy group) |
| Comparator Or Baseline | Impurity B (Diacetolol): Absent. Impurity C: Absent. |
| Quantified Difference | Binary (Present vs. Absent) |
| Conditions | Structural analysis by NMR, LC-MS/MS |
Why This Matters
This functional group difference dictates the compound's unique risk profile, making it an essential, non-substitutable reference standard for genotoxic impurity monitoring and method validation.
- [1] Pharmaceutical Technology. Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. 2019. View Source
